molecular formula C20H19ClN2 B8373187 5-Chloro-2,3-bis(3,5-dimethylphenyl)pyrazine

5-Chloro-2,3-bis(3,5-dimethylphenyl)pyrazine

Cat. No. B8373187
M. Wt: 322.8 g/mol
InChI Key: SJVAJWMXEPSSHP-UHFFFAOYSA-N
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Patent
US09231217B2

Procedure details

Then, to 7.0 g of 2,3-bis(3,5-dimethylphenyl)pyrazine-1-oxide was added phosphoryl chloride, and stirring was performed at 100° C. for 1 hour. The reaction solution was poured into water and extracted with chloroform. The obtained organic layer was washed with a saturated aqueous solution of sodium bicarbonate, water, and then brine, dried with magnesium sulfate, filtered, and concentrated to give 5-chloro-2,3-bis(3,5-dimethylphenyl)pyrazine as gray powder in 90% yield.
Name
2,3-bis(3,5-dimethylphenyl)pyrazine-1-oxide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:9]2[C:14]([C:15]3[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[CH:16]=3)=[N:13][CH:12]=[CH:11][N+:10]=2[O-])[CH:5]=[C:6]([CH3:8])[CH:7]=1.P(Cl)(Cl)([Cl:26])=O>O>[Cl:26][C:12]1[N:13]=[C:14]([C:15]2[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[CH:16]=2)[C:9]([C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[CH:5]=2)=[N:10][CH:11]=1

Inputs

Step One
Name
2,3-bis(3,5-dimethylphenyl)pyrazine-1-oxide
Quantity
7 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)C1=[N+](C=CN=C1C1=CC(=CC(=C1)C)C)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated aqueous solution of sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C(=NC1)C1=CC(=CC(=C1)C)C)C1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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